(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 4-hydroxymethyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (2-Chlorophenyl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: (2-Aminophenyl)(1H-pyrazol-4-yl)methanol or (2-Thiophenyl)(1H-pyrazol-4-yl)methanol.
Scientific Research Applications
(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(1H-pyrazol-3-yl)methanol
- (2-Chlorophenyl)(1H-pyrazol-5-yl)methanol
- (2-Chlorophenyl)(1H-pyrazol-4-yl)ethanol
Uniqueness
(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Pyrazole ring
- Substituents : A chlorophenyl group and a hydroxymethyl group attached to the pyrazole nitrogen.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 (liver cancer) | 54.25 | Moderate proliferation inhibition |
HeLa (cervical cancer) | 38.44 | Significant proliferation inhibition |
HCT-116 (colon cancer) | 16.0 | High cytotoxicity |
These findings suggest that the compound could be developed further as a potential anticancer agent .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are notable. Studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress markers. The antioxidant activity is often assessed through various assays such as ABTS, FRAP, and DPPH:
Assay | Activity |
---|---|
ABTS | Strong scavenging effect |
FRAP | High reducing power |
DPPH | Significant inhibition of free radical formation |
These results indicate that this compound may contribute to the development of therapies targeting oxidative stress-related diseases .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:
- COX Inhibition : Compounds similar to this compound have demonstrated effective inhibition of COX-2, leading to reduced inflammation in various models.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that modifications in substituents significantly alter potency and selectivity against cancer cells .
- Antioxidant Mechanism Investigation : Another study focused on the mechanism of antioxidant action, demonstrating that certain pyrazole derivatives effectively modulate oxidative stress pathways .
- In Vivo Studies on Inflammation : Research involving animal models showed that pyrazole derivatives reduced inflammation markers significantly compared to control groups, suggesting therapeutic potential for inflammatory diseases .
Properties
Molecular Formula |
C10H9ClN2O |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
(2-chlorophenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13) |
InChI Key |
MXVADVMMRZMHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CNN=C2)O)Cl |
Origin of Product |
United States |
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